molecular formula C14H12F3NO3 B7480706 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide

Cat. No.: B7480706
M. Wt: 299.24 g/mol
InChI Key: CLJOJKWEMUPDAA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide is a synthetic organic compound characterized by the presence of a furan ring substituted with dimethyl groups and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide is unique due to the combination of its furan ring, dimethyl groups, and trifluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-8-7-12(9(2)20-8)13(19)18-10-3-5-11(6-4-10)21-14(15,16)17/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJOJKWEMUPDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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